molecular formula C11H13BrO4 B13577372 Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate

Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13577372
M. Wt: 289.12 g/mol
InChI Key: LTHAJOHYQSWLGB-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to form 4-bromo-2-methoxyphenol. This intermediate is then subjected to esterification with methyl 2-hydroxypropanoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(4-bromo-2-methoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13BrO4/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2/h3-4,6,9,13H,5H2,1-2H3

InChI Key

LTHAJOHYQSWLGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(C(=O)OC)O

Origin of Product

United States

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